molecular formula C21H20O2 B14603142 2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one CAS No. 61078-57-7

2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one

Katalognummer: B14603142
CAS-Nummer: 61078-57-7
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: AIHJMCACSFQHSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxyphenyl)-3-phenylbicyclo[331]non-2-en-9-one is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps include functional group modifications to introduce the hydroxyphenyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other bicyclo[3.3.1]nonane derivatives, such as:

Uniqueness

What sets 2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one apart is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

61078-57-7

Molekularformel

C21H20O2

Molekulargewicht

304.4 g/mol

IUPAC-Name

2-(4-hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one

InChI

InChI=1S/C21H20O2/c22-17-11-9-15(10-12-17)20-18-8-4-7-16(21(18)23)13-19(20)14-5-2-1-3-6-14/h1-3,5-6,9-12,16,18,22H,4,7-8,13H2

InChI-Schlüssel

AIHJMCACSFQHSK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(=C(C(C1)C2=O)C3=CC=C(C=C3)O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.